Podoscyphic acid

Description

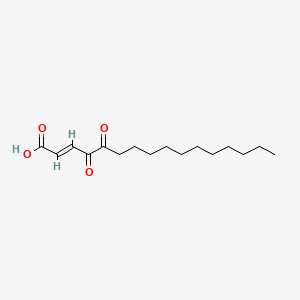

Structure

3D Structure

Properties

CAS No. |

135863-69-3 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

(E)-4,5-dioxohexadec-2-enoic acid |

InChI |

InChI=1S/C16H26O4/c1-2-3-4-5-6-7-8-9-10-11-14(17)15(18)12-13-16(19)20/h12-13H,2-11H2,1H3,(H,19,20)/b13-12+ |

InChI Key |

PWWAQDKNDPWXOO-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCCC(=O)C(=O)C=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCC(=O)C(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)C(=O)C=CC(=O)O |

Synonyms |

4,5-dioxo-2-hexadecnoic acid podoscyphic acid |

Origin of Product |

United States |

Research Methodologies for Podoscyphic Acid Isolation and Elucidation

Advanced Strategies for Fungal Source Identification and Cultivation for Podoscyphic Acid Production

This compound is a secondary metabolite produced by fungi of the genus Podoscypha. The initial discovery of this compound was from a Tasmanian species of Podoscypha. Research into the cultivation of Podoscypha species, such as Podoscypha petalodes, has been undertaken to explore their potential for producing therapeutic compounds.

Mycelial Cultivation Optimization Techniques for this compound Yield Enhancement

While specific studies on the optimization of this compound yield are not extensively documented, general methodologies for enhancing secondary metabolite production in fungi are applicable. The cultivation of Podoscypha species has been explored, with studies indicating that the mycelial growth is influenced by various factors. For instance, research on Podoscypha petalodes has shown that maximum cultural growth can be achieved on specific media, such as Compost Extract Agar (CEA), at a temperature of 28°C.

Optimization of mycelial growth for the production of bioactive compounds typically involves a systematic approach to manipulating culture conditions. This includes the screening of various nutrient sources and the adjustment of physical parameters.

Table 1: General Parameters for Mycelial Cultivation Optimization

| Parameter | Variables to Optimize | Potential Impact on Secondary Metabolite Yield |

| Nutrient Medium | Carbon source (e.g., glucose, fructose), Nitrogen source (e.g., peptone, yeast extract), mineral salts | Influences biomass and directs metabolic pathways towards or away from secondary metabolite production. |

| pH | Typically maintained between 4.0 and 7.0 | Affects enzyme activity and nutrient uptake, which are crucial for biosynthesis. |

| Temperature | Varies depending on the fungal species (e.g., 25-30°C for many fungi) | Impacts the rate of fungal growth and enzymatic reactions involved in metabolite production. |

| Aeration | Agitation speed in submerged cultures, air exchange in solid-state fermentation | Oxygen availability is critical for the growth of aerobic fungi and the biosynthesis of many secondary metabolites. |

| Incubation Time | Varies; secondary metabolite production often occurs in the stationary phase of growth | The timing of harvest is crucial as metabolite concentrations can change over the course of the fermentation. |

Biotechnological Approaches for this compound Bioproduction

Modern biotechnological techniques offer promising avenues for enhancing the production of fungal secondary metabolites like this compound. While specific applications to this compound are not yet detailed in published research, several strategies are widely used in the field of mycology.

One key approach is the use of submerged fermentation . This technique allows for the cultivation of fungal mycelium in a liquid medium within a controlled bioreactor environment. It offers advantages in terms of scalability, process control, and the potential for higher yields compared to solid-state fermentation.

Furthermore, elicitation is a strategy that involves the addition of biotic or abiotic stressors to the fungal culture to induce or enhance the production of secondary metabolites. These elicitors can trigger defense responses in the fungus, leading to an upregulation of biosynthetic pathways for compounds like this compound.

Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of this compound from fungal fermentations requires a multi-step process involving extraction and chromatographic purification.

Targeted Extraction Protocols for this compound Enrichment

The initial step in isolating this compound involves the extraction of the fungal biomass and the fermentation broth. Given that this compound is a fatty acid derivative, (E)-4,5-dioxo-2-hexadecenoic acid, extraction protocols would be designed to enrich for compounds with similar physicochemical properties.

A common approach for extracting fungal secondary metabolites is liquid-liquid extraction . This would typically involve using an organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the target compound from the aqueous fermentation medium. The choice of solvent is critical and is based on the polarity of this compound.

Another technique that could be employed is solid-phase extraction (SPE) . This method utilizes a solid sorbent to selectively adsorb the target compound from the crude extract, allowing for the removal of impurities before further purification.

High-Resolution Separation Techniques for this compound Purification

Following initial extraction and enrichment, high-resolution chromatographic techniques are essential for the purification of this compound to homogeneity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products. For a compound like this compound, reversed-phase HPLC would be a suitable method. In this technique, a nonpolar stationary phase is used with a polar mobile phase, and separation is based on the hydrophobicity of the molecules.

Further purification could be achieved using other chromatographic methods such as size-exclusion chromatography , which separates molecules based on their size, or preparative thin-layer chromatography (TLC) for smaller-scale purifications.

Advanced Spectroscopic and Computational Approaches for this compound Structural Elucidation

The determination of the precise chemical structure of this compound was accomplished through a combination of spectroscopic methods and chemical degradation.

The primary spectroscopic techniques employed in the structural elucidation of natural products include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

In addition to these experimental techniques, computational chemistry is increasingly being used to assist in the structural elucidation of natural products. Density functional theory (DFT) calculations can be used to predict NMR chemical shifts and other spectroscopic properties for proposed structures, which can then be compared with the experimental data to confirm or refute a structural hypothesis.

The structure of this compound was ultimately determined to be (E)-4,5-dioxo-2-hexadecenoic acid through the interpretation of such spectroscopic data, in conjunction with oxidative degradation studies that helped to confirm the arrangement of functional groups within the molecule.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment

Multidimensional NMR spectroscopy is a cornerstone technique for determining the complete covalent structure of a molecule like this compound. By mapping the correlations between atomic nuclei, experiments such as COSY, HSQC, and HMBC provide an unambiguous blueprint of the carbon skeleton and the placement of protons.

For this compound, ¹H NMR spectroscopy would identify the distinct protons in the molecule. The olefinic protons at C-2 and C-3 are particularly characteristic, with their coupling constant revealing the E-configuration of the double bond. The long aliphatic chain would show a series of overlapping methylene (B1212753) signals and a terminal methyl group.

¹³C NMR spectroscopy complements this by identifying all 16 carbon atoms, including the carboxylic acid (C-1), the two ketone carbonyls (C-4, C-5), the alkene carbons (C-2, C-3), and the carbons of the undecyl chain.

Two-dimensional NMR experiments are crucial for assembling these pieces:

Correlation Spectroscopy (COSY): This experiment would reveal the spin-spin coupling network between adjacent protons. Key correlations would be observed between the olefinic protons H-2 and H-3, and between the protons on the aliphatic chain, confirming the C-6 to C-16 fragment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with the carbon atom it is directly attached to. This would definitively link the proton signals of the alkene and the aliphatic chain to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for connecting the dots across the entire structure by showing correlations between protons and carbons that are two or three bonds apart. For this compound, crucial HMBC correlations would include the correlation from the olefinic proton H-2 to the carbonyl carbon C-4, and from the H-6 methylene protons to the C-4 and C-5 ketone carbons, thus connecting the functionalized head of the molecule to its aliphatic tail.

The following tables represent predicted NMR data for this compound based on its known structure.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-H | 7.10 | d | 15.8 |

| 3-H | 6.95 | d | 15.8 |

| 6-H₂ | 2.85 | t | 7.5 |

| 7-H₂ to 15-H₂ | 1.25-1.65 | m | |

| 16-H₃ | 0.88 | t | 7.0 |

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 1 (COOH) | 166.0 |

| 2 (CH) | 135.5 |

| 3 (CH) | 140.0 |

| 4 (C=O) | 198.5 |

| 5 (C=O) | 200.0 |

| 6 (CH₂) | 40.5 |

| 7-14 (CH₂) | 22.0-32.0 |

| 15 (CH₂) | 22.7 |

| 16 (CH₃) | 14.1 |

High-Resolution Mass Spectrometry (HRMS) Applications in this compound Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound (C₁₆H₂₆O₄), HRMS would provide an exact mass measurement that distinguishes it from other compounds with the same nominal mass. For instance, in electrospray ionization (ESI) negative mode, the deprotonated molecule [M-H]⁻ would be observed. The precise mass of this ion allows for the unambiguous determination of its elemental formula, confirming the presence of 16 carbons, 25 hydrogens, and 4 oxygens. This data is fundamental in the initial stages of structure elucidation, providing a critical constraint for interpreting NMR and other spectroscopic data.

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₁₆H₂₆O₄ | [M-H]⁻ | 281.1758 | 281.1755 |

| C₁₆H₂₆O₄ | [M+H]⁺ | 283.1904 | 283.1901 |

| C₁₆H₂₆O₄ | [M+Na]⁺ | 305.1723 | 305.1720 |

Computational Chemistry and Density Functional Theory (DFT) for this compound Conformational Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful method for investigating the conformational preferences and electronic properties of molecules. For a flexible molecule like this compound, with its long aliphatic chain, DFT calculations can predict the lowest energy conformations (the most stable shapes the molecule adopts).

A conformational analysis of this compound would involve calculating the potential energy of the molecule as a function of its rotatable bonds. This would reveal the preferred orientations of the dicarbonyl moiety and the long undecyl chain. Such studies can help rationalize the molecule's chemical reactivity and biological activity by identifying the most populated and likely bioactive conformation. Furthermore, DFT can be used to calculate theoretical NMR chemical shifts. Comparing these calculated shifts to the experimental values serves as a powerful method to validate the proposed structure and its assigned NMR signals. As of now, specific DFT conformational analysis studies on this compound have not been reported in the literature.

Podoscyphic Acid Biosynthesis and Metabolic Engineering

Elucidation of Podoscyphic Acid Biosynthetic Pathways

The journey to understanding the formation of a natural product like this compound typically involves a multi-faceted approach, including precursor studies, enzyme characterization, and genetic analysis. However, specific research into these aspects for this compound is not currently available.

Precursor Incorporation and Tracer Studies in this compound Biosynthesis

Tracer studies are fundamental in identifying the building blocks of a secondary metabolite. nih.govcore.ac.uk These experiments involve feeding an organism with isotopically labeled precursors and tracking their incorporation into the final product. For this compound, which appears to be derived from fatty acid metabolism, one would hypothesize the use of labeled acetate (B1210297) or fatty acids to trace the carbon backbone. However, no published studies have utilized this methodology to investigate the biosynthesis of this compound in Podoscypha species.

Gene Cluster Identification and Functional Characterization for this compound Production

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are often located together in a biosynthetic gene cluster (BGC). nih.govplos.org Identifying and characterizing the BGC for this compound would provide the genetic blueprint for its production. This would involve sequencing the genome of the producing Podoscypha species and using bioinformatic tools to locate putative BGCs. nih.gov Subsequent functional analysis, such as gene knockout or heterologous expression, would be necessary to confirm the role of the gene cluster in this compound biosynthesis. nih.gov To date, no such BGC for this compound has been reported. While transcriptome analysis of Podoscypha petalodes has been conducted, its focus was on lignocellulose degradation, not secondary metabolite production. nih.govresearchgate.net

Biotechnological Approaches for this compound Biosynthesis Enhancement

With a clear understanding of the biosynthetic pathway, biotechnological strategies can be employed to increase the production of valuable compounds. frontiersin.org These approaches often involve genetic and metabolic engineering of the producing organism.

Genetic Engineering Strategies for Overexpression of this compound Biosynthetic Genes

Once the biosynthetic genes for this compound are identified, genetic engineering techniques could be used to enhance their expression. scielo.br This typically involves placing the genes under the control of strong, constitutive promoters to drive high levels of transcription and, consequently, enzyme production. This strategy has been successfully applied to increase the yield of various fungal secondary metabolites. However, without the identification of the relevant genes from Podoscypha, these techniques cannot be applied to this compound production.

Metabolic Engineering for Optimized this compound Production

Metabolic engineering aims to rationally modify the metabolic network of an organism to improve the production of a target compound. frontiersin.org For this compound, this could involve strategies such as increasing the supply of precursors (e.g., acetyl-CoA and malonyl-CoA), blocking competing metabolic pathways that drain these precursors, and optimizing fermentation conditions such as pH, temperature, and nutrient sources. matec-conferences.orgmdpi.comegranth.ac.inscholars.direct The application of these strategies is entirely dependent on a foundational knowledge of the this compound biosynthetic pathway, which is currently lacking.

Heterologous Expression Systems for this compound Biosynthesis

The production of this compound, a specialized fatty acid derivative, through the cultivation of its native producer, the fungus Podoscypha sp., is often limited by slow growth rates, complex media requirements, and low yields. Heterologous expression, which involves transferring the biosynthetic gene cluster (BGC) for this compound into a more tractable microbial host, presents a promising solution for scalable and efficient production. frontiersin.orgnih.gov The selection of an appropriate heterologous host is critical and depends on factors such as genetic tractability, precursor availability, and the ability to correctly express fungal enzymes. nih.gov The primary candidates for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.

While the specific BGC for this compound has not yet been fully characterized in published literature, its structure as (E)-4,5-dioxo-2-hexadecenoic acid suggests a biosynthetic pathway originating from standard fatty acid synthesis (FAS) followed by specific enzymatic modifications. nih.gov A putative pathway would involve a fatty acid synthase (FAS) to create a C16 palmitic acid backbone, followed by the action of a desaturase to introduce a double bond and at least one cytochrome P450 (CYP) monooxygenase to install the two ketone functionalities. libretexts.orgnih.govdovepress.com

Host Organism Selection

The choice between E. coli and S. cerevisiae involves a trade-off between speed and compatibility. E. coli is a well-understood prokaryotic host with rapid growth and a vast toolkit for genetic engineering. frontiersin.org However, as a prokaryote, it may struggle with the expression of eukaryotic genes from fungi like Podoscypha. A significant challenge is that fungal genes contain introns that E. coli cannot splice. Furthermore, many fungal enzymes, particularly cytochrome P450s, require a specific P450 reductase (CPR) partner for electron transfer, and these eukaryotic systems may not function optimally in a prokaryotic environment. nih.govwikipedia.org

Saccharomyces cerevisiae, a eukaryotic yeast, is often a more suitable host for expressing fungal BGCs. mdpi.comfrontiersin.org It possesses the necessary cellular machinery for post-translational modifications and intron splicing, and its endoplasmic reticulum can host membrane-bound enzymes like CYPs. nih.govnih.gov As yeast is a natural producer of fatty acids, it has a ready supply of the precursor molecule, acetyl-CoA, derived from central carbon metabolism. mdpi.com

Table 1: Comparison of Potential Heterologous Hosts for this compound Production

| Feature | Escherichia coli | Saccharomyces cerevisiae (Yeast) |

| Growth Rate | Very Fast (doubling time ~20-30 min) | Fast (doubling time ~90-120 min) |

| Genetic Tools | Extensive and highly developed | Well-established and versatile |

| Precursor Supply | Abundant acetyl-CoA from glycolysis | Abundant acetyl-CoA from glycolysis |

| Expression of Fungal Genes | Challenging; requires cDNA, codon optimization may be needed. frontiersin.org | Generally successful; handles introns and post-translational modifications. nih.gov |

| Cytochrome P450 (CYP) Functionality | Poor; lacks native P450 systems and requires co-expression of a reductase partner. wikipedia.org | Excellent; endogenous P450/CPR systems are compatible with fungal enzymes. nih.gov |

| Cultivation | Well-established high-density fermentation techniques. mdpi.com | Well-established high-density fermentation techniques. mdpi.com |

Metabolic Engineering Strategies for Enhanced Production

Once a host is chosen and the this compound BGC is successfully introduced, metabolic engineering is employed to optimize yields. These strategies focus on increasing the flux towards the target molecule and reducing the formation of competing byproducts.

In S. cerevisiae, a key strategy is to boost the intracellular pool of acetyl-CoA, the primary building block for fatty acid synthesis. libretexts.org This can be achieved by overexpressing the native acetyl-CoA carboxylase (ACC1), the enzyme that converts acetyl-CoA to malonyl-CoA, a rate-limiting step in the pathway. libretexts.orgmdpi.com Another approach involves engineering pathways that provide alternative routes to acetyl-CoA, bypassing native regulation.

Simultaneously, it is crucial to eliminate competing pathways that divert precursors away from this compound synthesis. A primary target for deletion is the fatty acid β-oxidation pathway, which is responsible for degrading fatty acids. Knocking out key genes in this pathway prevents the breakdown of the C16 fatty acid intermediate, preserving it for the subsequent desaturation and oxidation steps required to form this compound.

Table 2: Potential Metabolic Engineering Targets in S. cerevisiae for this compound Production

| Engineering Target | Gene(s) to Modify | Strategy | Rationale |

| Increase Precursor Supply | ACC1 | Overexpression | Boosts the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. libretexts.orgmdpi.com |

| Increase Precursor Supply | ACS1/ACS2 (Acetyl-CoA Synthetase) | Overexpression | Enhances acetyl-CoA production from acetate. |

| Block Competing Pathways | POX1 (Fatty Acyl-CoA Oxidase) | Gene Knockout | Prevents the first step of β-oxidation, stopping the degradation of the fatty acid precursor. |

| Enhance Enzyme Activity | Host-specific CPR | Overexpression | Ensures sufficient electron transfer for the heterologously expressed Podoscypha P450 enzymes. nih.gov |

By combining the rational selection of a heterologous host with targeted metabolic engineering, it is feasible to develop a robust microbial platform for the sustainable and high-titer production of this compound, overcoming the limitations of the native producer. This approach not only facilitates the large-scale manufacturing of the compound but also enables the generation of novel analogs through engineered biosynthesis. nih.gov

Biological Activities and Mechanistic Investigations of Podoscyphic Acid

In Vitro Cellular and Molecular Mechanistic Studies of Podoscyphic Acid

Target Identification and Validation for this compound Action

This compound has been identified as a novel inhibitor of viral enzymes, specifically targeting the RNA-directed DNA polymerases, also known as reverse transcriptases. nih.govnih.gov Its inhibitory action has been demonstrated against the reverse transcriptase from two retroviruses: Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MuLV). nih.govnih.gov The primary mechanism of action is the inhibition of these enzymes, which are critical for the replication of retroviruses as they catalyze the transcription of the viral RNA genome into DNA. uni-muenchen.de

Beyond its antiviral enzymatic targets, this compound has also been observed to inhibit protein synthesis. This effect was seen in both whole L1210 leukemia cells and in a cell-free rabbit reticulocyte lysate system. nih.govnih.gov However, the compound did not show inhibition of DNA and RNA synthesis in permeabilized L1210 cells, nor did it affect RNA synthesis in isolated nuclei of these cells, suggesting a more specific action on protein translation rather than general nucleic acid synthesis. nih.govnih.gov The validation of these targets is supported by structure-activity relationship studies, which have highlighted the importance of the free gamma-oxoacrylic acid unit for its biological activities. nih.govnih.gov

This compound Modulations of Cellular Signaling Pathways

Research has indicated that this compound and its derivatives can modulate key cellular signaling pathways involved in inflammation and cellular activation. Specifically, these compounds have been shown to affect the signaling cascade that leads to the activation of the transcription factors AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). nih.gov The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its activation is a central event in many inflammatory diseases. nih.govnih.gov The modulation of these pathways suggests that this compound may exert anti-inflammatory effects by interfering with the signaling events that trigger the expression of pro-inflammatory genes. The mitogen-activated protein kinase (MAPK) cascades are also known to be crucial in regulating cellular processes like inflammation and are often upstream of transcription factors like AP-1 and NF-κB. wikipedia.orgwikipedia.org While direct modulation of MAPK by this compound is not explicitly detailed, the impact on downstream effectors like AP-1 and NF-κB suggests a potential interaction with these kinase cascades. nih.gov

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

As of the current literature, specific transcriptomic and proteomic profiling studies detailing the global changes in gene and protein expression in response to this compound exposure have not been reported. Such analyses, which involve techniques like RNA-sequencing and mass spectrometry-based proteomics, are powerful tools for elucidating the broader cellular impact of a compound. thermofisher.comnih.govnih.gov While studies on other fatty acids have demonstrated significant alterations in the transcriptome and proteome related to metabolism and cellular stress, similar comprehensive data for this compound is not yet available. mdpi.comjscimedcentral.com

Enzyme Inhibition Kinetics and Binding Assays of this compound

This compound has been characterized as an inhibitor of viral reverse transcriptase enzymes. nih.govnih.gov Kinetic studies have determined its inhibitory potency against different reverse transcriptases. The compound is a notable inhibitor of Moloney Murine Leukemia Virus reverse transcriptase (M-MuLV-RT), with a reported IC₅₀ value in the range of 35–70 µM. uni-muenchen.de In contrast, its activity against the reverse transcriptase of Human Immunodeficiency Virus type 1 (HIV-1-RT) is less potent, showing 34% inhibition at a concentration of 100 µg/mL. uni-muenchen.de

Studies on structural analogues have revealed that the free gamma-oxoacrylic acid functional group is crucial for the inhibitory activity of this compound. nih.govnih.gov The ethyl ester of this compound, ethyl (E)-4,5-dioxo-2-hexadecenoate, was also tested and found to be relevant in understanding the structure-activity relationship. nih.govnih.gov

Enzyme Inhibition Data for this compound

| Enzyme Target | Reported Inhibition |

|---|---|

| Moloney Murine Leukemia Virus Reverse Transcriptase (M-MuLV-RT) | IC₅₀: 35–70 µM uni-muenchen.de |

| Human Immunodeficiency Virus type 1 Reverse Transcriptase (HIV-1-RT) | 34% inhibition at 100 µg/mL uni-muenchen.de |

Receptor Interaction Studies of this compound

Currently, there is a lack of specific studies in the available scientific literature that detail the direct interaction of this compound with cellular receptors. While it is a lipid molecule, and other bioactive lipids like lysophosphatidic acid (LPA) are known to interact with specific G protein-coupled receptors (GPCRs), no such receptor has been identified for this compound. nih.gov Methodologies for studying such interactions, including receptor binding assays and molecular docking simulations, have been extensively developed but have not yet been applied to elucidate the receptor-binding profile of this compound. mdpi.comfrontiersin.org

Preclinical In Vivo Pharmacological Investigations of this compound

Preclinical in vivo studies have begun to explore the therapeutic potential of this compound in animal models for different diseases. One notable investigation focused on its antiparasitic properties. In a study involving BALB/c mice infected with the parasite Leishmania amazonensis, this compound was administered and its effects were evaluated. frontiersin.org This research provides initial evidence for its potential as an antileishmanial agent.

Another area of preclinical investigation has been in the context of neurodegenerative disease. This compound has been studied for its protective effects in a model of Alzheimer's disease, specifically looking at the reversal of amyloid-beta (Aβ)-induced deficits in long-term potentiation (LTP), a cellular mechanism that underlies learning and memory.

Preclinical In Vivo Studies of this compound

| Disease Model | Animal Model | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Leishmaniasis (L. amazonensis infection) | BALB/c mice | Demonstrated in vivo activity against the parasite. | frontiersin.org |

| Alzheimer's Disease (Aβ-induced deficits) | Not specified in abstract | Reversal of Aβ-induced long-term potentiation (LTP) deficits. |

Establishment of Disease Models for this compound Efficacy Assessment

The primary biological activity identified for this compound is the inhibition of viral reverse transcriptases (RT). nih.gov Efficacy assessments have been conducted using established in vitro models rather than animal disease models. These models include:

Enzyme Inhibition Assays: The efficacy of this compound has been quantified by measuring its inhibitory concentration (IC₅₀) against specific viral enzymes. These include the reverse transcriptases from Moloney murine leukemia virus (MMuLV-RT) and avian myeloblastosis virus (AMV-RT). nih.govd-nb.info Its effect on the RT from Human Immunodeficiency Virus Type 1 (HIV-1-RT) has also been assessed. d-nb.info

Cell-Based Assays: The compound's broader biological effects, such as cytotoxicity and impact on cellular processes, have been studied in cell lines like L1210 leukemia cells. nih.gov Furthermore, derivatives of this compound have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines, including Jurkat T cells and the myelomonocytic U937 cells. nih.gov

Mechanistic Validation of this compound Effects in Animal Models

Detailed mechanistic studies of this compound within animal models are not described in the available scientific literature. The primary mechanism of action elucidated from in vitro studies is the inhibition of RNA-directed DNA polymerases (reverse transcriptases). nih.gov Additionally, it has been shown to inhibit protein synthesis in both whole L1210 cells and rabbit reticulocyte lysate models, while not affecting DNA or RNA synthesis in permeabilized cells. nih.gov

Pharmacodynamic Biomarker Identification in Preclinical this compound Studies

Specific pharmacodynamic (PD) biomarkers for monitoring the effects of this compound in preclinical studies have not been explicitly identified in the reviewed literature. However, based on its known mechanisms of action, logical biomarkers can be inferred. For its antiviral activity, a key PD biomarker would be the direct measurement of reverse transcriptase activity or the quantification of viral load in a relevant model. nih.govmdpi.com For the anti-inflammatory activity observed with its derivatives, the level of TNF-α expression or production would serve as a direct PD biomarker of the drug's effect on its target pathway. nih.gov

Comparative Efficacy Studies of this compound in Preclinical Models

Comparative efficacy data for this compound is available from the initial in vitro enzymatic screening studies. The compound demonstrates differential potency against various reverse transcriptases. d-nb.info A study on synthetic derivatives also provides a comparison between the parent compound and its analogues in a different therapeutic area. nih.gov

The table below summarizes the comparative inhibitory activities of this compound.

| Target Enzyme | IC₅₀ / % Inhibition | Reference(s) |

| Moloney murine leukemia virus RT (MMuLV-RT) | 35-70 µM | d-nb.info |

| Avian myeloblastosis virus RT (AMV-RT) | 350 µM | d-nb.info |

| Human Immunodeficiency Virus RT (HIV-1-RT) | 34% inhibition at 100 µg/mL | d-nb.info |

A study on a methyl ester derivative of this compound found it to be the most potent inhibitor of TNF-α driven reporter gene expression in Jurkat T cells, with an IC₅₀ value of 3.6 µM, compared to other synthesized analogues. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Initial structure-activity relationship (SAR) studies have been performed to understand the chemical features of this compound that are essential for its biological activity.

Design and Synthesis of this compound Derivatives for SAR Elucidation

The synthesis of derivatives has been a key strategy for exploring the SAR of this compound. Early research involved testing simplified analogues to determine the importance of specific functional groups. The testing of ethyl (E)-4,5-dioxo-2-hexadecenoate and (E)-4-oxo-2-tetradecenoic acid highlighted that the free gamma-oxoacrylic acid unit was crucial for the compound's biological activities. nih.gov

A more extensive synthetic effort involved the creation of novel hexahydroimidazo[1,2-a]pyridines. nih.gov This was achieved by reacting esters of this compound with ethyl (1-benzylimidazolidin-2-ylidene)acetate to produce derivatives that were subsequently evaluated for their ability to inhibit TNF-α expression. nih.gov

The table below details the key derivatives synthesized for SAR studies.

| Base Compound | Modification | Resulting Derivative Class | Biological Activity Tested | Reference(s) |

| This compound | Esterification of carboxylic acid | Ethyl ester | Reverse Transcriptase Inhibition | nih.gov |

| This compound | Removal of C5-oxo group | (E)-4-oxo-2-tetradecenoic acid | Reverse Transcriptase Inhibition | nih.gov |

| This compound esters | Addition of ethyl (1-benzylimidazolidin-2-ylidene)acetate | Hexahydroimidazo[1,2-a]pyridines | TNF-α Inhibition | nih.gov |

Computational Modeling and Chemoinformatics in this compound SAR Analysis

The application of computational modeling and chemoinformatics specifically to the SAR analysis of this compound and its analogues is not documented in the available research. While these computational tools are widely used for the SAR analysis of natural products and their derivatives, oup.commdpi.comcreative-proteomics.com there is no specific mention of their use to model the activity of this compound.

Identification of Key Pharmacophores within the this compound Scaffold

The identification of a pharmacophore, which represents the essential three-dimensional arrangement of functional groups necessary for biological activity, is a critical step in understanding the medicinal potential of a natural product like this compound. researchgate.netdergipark.org.tr For this compound, investigations have centered on elucidating the specific structural motifs responsible for its observed bioactivities, particularly its role as a reverse transcriptase inhibitor.

Detailed Research Findings

Initial research into the structure-activity relationships (SAR) of this compound pinpointed a crucial pharmacophoric feature. Studies involving the synthesis and biological evaluation of derivatives have revealed that the free γ-oxo-α,β-unsaturated carboxylic acid unit is vital for its biological effects. nih.gov

The table below summarizes the findings from these comparative studies, illustrating the necessity of the intact γ-oxoacrylic acid moiety.

| Compound Name | Structure | Key Structural Modification | Biological Activity Insight |

| This compound |  | Parent compound with intact γ-oxoacrylic acid unit. | Inhibits Moloney murine leukemia virus (MMuLV) reverse transcriptase (IC₅₀ = 35-70 µM). thieme-connect.com |

| Ethyl (E)-4,5-dioxo-2-hexadecenoate | A derivative where the carboxylic acid group of this compound is converted to an ethyl ester. | Esterification of the carboxylic acid. | The importance of the free carboxylic acid for biological activity was highlighted by testing this derivative. nih.gov |

| (E)-4-oxo-2-tetradecenoic acid | A derivative lacking the C-5 oxo group. | Removal of the 5-oxo group. | Testing this compound revealed the significance of the complete γ-oxoacrylic acid unit. nih.gov |

Further research has also explored the this compound scaffold as a template for generating novel compounds with different biological targets. For instance, novel hexahydroimidazo[1,2-a]pyridines were synthesized through the chemical modification of this compound and its esters. nih.gov These new derivatives were evaluated for their ability to inhibit the inducible tumor necrosis factor-alpha (TNF-α) promoter activity in T cells, demonstrating that the core scaffold can be adapted to create new pharmacophores. nih.gov

The most potent compound in this series was a methyl ester derivative, which inhibited TNF-α driven reporter gene expression with an IC₅₀ value of 3.6 µM. nih.gov This suggests that while the free carboxylic acid is key for reverse transcriptase inhibition, modification at this site can lead to potent activity against other cellular targets.

The following table details the structure-activity relationship of these novel imidazo[1,2-a]pyridine (B132010) derivatives.

| Compound | R Group | IC₅₀ (µM) for TNF-α Inhibition |

| This compound derivative 3a | H | - |

| This compound derivative 3b | Me | 3.6 |

| This compound derivative 3c | Et | - |

| This compound derivative 3d | n-Pr | - |

| This compound derivative 3e | n-Bu | - |

Chemical Synthesis and Derivatization Strategies for Podoscyphic Acid

Total Synthesis Approaches to Podoscyphic Acid

The total synthesis of this compound, a fungal metabolite known to inhibit RNA-directed DNA polymerases, has been accomplished through concise and strategic routes. researchgate.net The first total synthesis was reported in 2002 by Sterner and his team. tandfonline.com These approaches focus on efficiently constructing the characteristic γ,δ-dioxo-α,β-unsaturated carboxylic acid moiety.

A notable synthesis was achieved in four steps starting from dodecanal. researchgate.netlu.se A key challenge in the final step of this synthesis was the hydrolysis of the ethyl ester precursor. It was discovered that chemical hydrolysis reagents were too harsh for the highly reactive dicarbonyl system of the target molecule. Consequently, a mild enzymatic hydrolysis was employed, which successfully yielded this compound in good yields, highlighting the delicate nature of the final product. researchgate.netlu.se

Retrosynthetic Analysis and Strategic Disconnections for this compound Total Synthesis

Retrosynthetic analysis, a technique for planning chemical syntheses by working backward from the target molecule, has been instrumental in devising efficient routes to this compound. ias.ac.inslideshare.net The primary strategic disconnection for this compound targets the α,β-unsaturated ester system, a common and reliable bond formation in organic synthesis.

A key retrosynthetic strategy involves a disconnection via a Wittig-type reaction. This approach simplifies the complex γ,δ-dioxoacrylate structure into two more manageable fragments: an α-keto aldehyde and a stabilized phosphorane. tandfonline.com This disconnection is logical as the Wittig reaction is a powerful and stereoselective method for forming carbon-carbon double bonds.

Further retrosynthesis of the α-keto aldehyde intermediate suggests an oxidation of a corresponding α-hydroxy dione. tandfonline.com This leads to a linear synthetic plan starting from simpler, commercially available materials, such as long-chain fatty aldehydes.

Table 1: Key Retrosynthetic Disconnections for this compound

| Target Molecule | Key Disconnection | Precursor Fragments | Corresponding Forward Reaction |

| This compound / Ethyl Podoscyphate | C2=C3 double bond | Ethyl (E)‐4,5‐dioxo‐2‐hexadecenoate | Wittig Reaction |

| Ethyl (E)‐4,5‐dioxo‐2‐hexadecenoate | C4-C5 oxidation state | α-hydroxy dione | Oxidation |

Key Synthetic Transformations and Methodological Advancements in this compound Synthesis

The synthesis of this compound and its precursors has benefited from the application of modern synthetic methodologies. A significant advancement is the development of a one-pot manganese dioxide-based tandem oxidation process (TOP). tandfonline.com

This in situ oxidation-Wittig reaction provides an efficient route to the key precursor, ethyl (E)‐4,5‐dioxo‐2‐hexadecenoate. tandfonline.com The process involves the oxidation of a semi-activated alcohol (an α-hydroxy dione) using manganese dioxide to generate a highly reactive intermediate α-keto aldehyde. This intermediate is immediately trapped in situ by a stabilized phosphorane (e.g., (Carbethoxymethylene)triphenylphosphorane). This tandem approach is highly effective for creating the highly functionalized γ,δ-dioxoacrylate core of this compound. tandfonline.com

Another critical transformation is the final deprotection step. The sensitivity of the dicarbonyl functionality in this compound prevents the use of standard chemical hydrolysis conditions for the precursor ester. The successful application of an enzymatic hydrolysis represents a key methodological choice that enables the isolation of the delicate natural product without degradation. researchgate.netlu.se

Stereoselective Synthesis of this compound

The geometry of the C2-C3 double bond in this compound is exclusively the (E)-isomer, which is crucial for its biological activity. Therefore, controlling this stereochemistry is a primary objective in its synthesis.

The use of a stabilized Wittig reagent, such as (Carbethoxymethylene)triphenylphosphorane, in the key carbon-carbon bond-forming step is central to achieving high stereoselectivity. Stabilized phosphoranes are well-known to predominantly yield (E)-alkenes, making the Wittig reaction an ideal choice for establishing the required configuration of the α,β-unsaturated system in this compound's precursor. tandfonline.com The tandem oxidation-Wittig reaction efficiently produces the ethyl ester as the (E)-isomer, thus ensuring the correct stereochemistry is carried through to the final natural product. tandfonline.com

Semi-Synthetic Modifications and Analog Generation of this compound

To explore the structure-activity relationship (SAR) and optimize the biological profile of this compound, researchers have pursued semi-synthetic modifications to generate a variety of analogs. These efforts aim to identify the key structural motifs responsible for its activity and to potentially develop new compounds with improved potency or altered selectivity. revvity.com

Targeted Chemical Modifications of this compound

Targeted chemical modifications have provided crucial insights into the pharmacophore of this compound. Studies comparing the biological activity of this compound with its ethyl ester, ethyl (E)-4,5-dioxo-2-hexadecenoate, and a simplified analog, (E)-4-oxo-2-tetradecenoic acid, have been particularly revealing. nih.gov

The results from these comparisons demonstrated that the free γ-oxoacrylic acid unit is essential for the inhibitory activity against reverse transcriptase enzymes. nih.gov The esterified version and the analog lacking the C5-oxo group showed significantly reduced or no activity, confirming the importance of the terminal carboxylic acid and the adjacent ketone for its biological function. nih.gov

Further targeted modifications have focused on the long alkyl chain. A synthetic pathway has been developed that allows for the replacement of the natural undecyl chain with various other groups, including alicyclic and aromatic moieties. researchgate.net This strategy allows for a systematic investigation of how the lipophilicity and steric bulk of the side chain influence the compound's biological profile.

Development of this compound Libraries for Lead Optimization

The generation of chemical libraries containing multiple analogs of a lead compound is a cornerstone of modern drug discovery, facilitating the rapid exploration of SAR and the optimization of lead compounds. otavachemicals.comsymeres.com Methodologies developed for this compound synthesis are well-suited for creating such libraries.

The synthetic route utilizing a Wittig reaction is particularly amenable to diversification. By employing a range of different aldehydes as starting materials, a library of this compound analogs with diverse side chains can be generated. researchgate.net For instance, aldehydes such as propanal and pyridine-3-aldehyde have been used to create analogs where the original alkyl chain is replaced by a simple ethyl group or a heteroaromatic ring, respectively. researchgate.net This approach allows for the systematic modification of the molecule's properties to enhance target affinity and selectivity. revvity.com The development of such libraries represents a promising strategy for identifying new, potent ligands based on the this compound scaffold. researchgate.net

Enzymatic and Biocatalytic Transformations of this compound

The application of enzymes in the synthesis and derivatization of complex natural products offers significant advantages, including high specificity, mild reaction conditions, and the potential to avoid harsh chemical reagents that can degrade sensitive molecules. In the context of this compound, enzymatic transformations have been primarily documented in the final step of its total synthesis, and the potential for further biocatalytic derivatization is an area of active research interest.

Enzymatic Hydrolysis in the Synthesis of this compound

The total synthesis of this compound, a molecule noted for its highly reactive nature, presents considerable challenges, particularly in the final deprotection step. Chemical methods for the hydrolysis of ester precursors to yield the free acid have proven to be too harsh, often leading to the degradation of the target molecule. wiley-vch.denih.gov

In a notable synthetic route, researchers successfully employed an enzymatic approach to overcome this limitation. The concluding step of the synthesis involved the hydrolysis of the ethyl ester precursor, (2E)-4,5-dioxo-2-hexadecenoic acid ethyl ester. wiley-vch.de This transformation was achieved using a lipase (B570770), an enzyme class that catalyzes the hydrolysis of esters. The use of lipase provided the requisite mild conditions to release the highly reactive this compound in good yields, a task that was not feasible with conventional chemical reagents. wiley-vch.de

Table 1: Enzymatic Hydrolysis of this compound Precursor

| Enzyme Class | Substrate | Product | Significance | Reference |

|---|

Potential for Further Biocatalytic Derivatization

While the use of enzymes to produce this compound from its synthetic precursor is established, the exploration of this compound itself as a substrate for further enzymatic modification is an emerging field. The chemical structure of this compound, featuring an α,β-unsaturated dicarbonyl system, presents several sites for potential biocatalytic transformations. Drawing parallels from studies on analogous compounds, several classes of enzymes could theoretically be employed to generate novel derivatives. wiley-vch.dersc.org

Potential Enzymatic Transformations:

Reduction of the α,β-Unsaturated Double Bond: Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are known to catalyze the stereoselective reduction of carbon-carbon double bonds that are activated by electron-withdrawing groups, such as the carbonyl and carboxyl groups present in this compound. wiley-vch.dersc.org This could lead to the formation of a saturated dicarbonyl derivative.

Reduction of Carbonyl Groups: Dicarbonyl reductases are enzymes capable of reducing one or both of the ketone functionalities in this compound to hydroxyl groups, yielding chiral diols. wiley-vch.de The regioselectivity and stereoselectivity of such enzymes could provide access to a variety of stereoisomeric derivatives.

Hydroxylation: Cytochrome P450 monooxygenases are versatile biocatalysts that can introduce hydroxyl groups at various positions on a substrate. nih.gov In the case of this compound, these enzymes could potentially hydroxylate the aliphatic chain, creating more polar derivatives. For example, in the biosynthesis of itaconic acid derivatives, a P450 monooxygenase is responsible for converting itaconic acid to its lactone, 2-hydroxyparaconate. nih.gov

The following table summarizes potential, though not yet experimentally confirmed, biocatalytic transformations of this compound based on its chemical structure and known enzyme functionalities.

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Potential Transformation | Potential Product(s) | Rationale |

|---|---|---|---|

| Ene-reductase (e.g., OYE family) | Reduction of the C=C double bond | 4,5-dioxohexadecanoic acid | The α,β-unsaturated system is a typical substrate for ene-reductases. wiley-vch.dersc.org |

| Dicarbonyl reductase | Reduction of one or both ketone groups | Hydroxy-oxo-hexadecenoic acid or Dihydroxy-hexadecenoic acid derivatives | Dicarbonyl compounds are known substrates for these reductases. wiley-vch.de |

These potential enzymatic routes highlight the opportunities for generating a library of novel this compound derivatives. Such derivatives could possess altered biological activities, improved pharmacokinetic properties, or serve as valuable tools for structure-activity relationship (SAR) studies.

Advanced Analytical Methodologies in Podoscyphic Acid Research

Quantitative Bioanalytical Method Development for Podoscyphic Acid in Biological Matrices (Preclinical)

Preclinical pharmacokinetic studies rely on accurate and precise measurement of drug concentrations in biological fluids and tissues. allucent.com The development of validated bioanalytical methods is a critical step to ensure the reliability of these studies. pmda.go.jprrml.ro

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. shimadzu.comresearchgate.net A typical LC-MS/MS method for this compound would be developed and validated for preclinical plasma samples.

The method development process involves optimizing several key parameters. A suitable internal standard (IS), structurally similar to this compound, would be selected to ensure accuracy and precision. mdpi.com The extraction of this compound and the IS from plasma is often achieved through protein precipitation with a solvent like acetonitrile, which is a simple and effective one-step process. researchgate.net

Chromatographic separation would be performed on a reverse-phase column, such as a C18 column. mdpi.com The mobile phase, typically a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile), is optimized to achieve a good peak shape and separation from endogenous matrix components within a short run time. mdpi.com

Detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. shimadzu.commdpi.com This involves selecting specific precursor-to-product ion transitions for both this compound and the IS to ensure high selectivity and minimize interferences. mdpi.com The method would be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. pmda.go.jpau.dkinvima.gov.co

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition/Value |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Internal Standard | Structural Analog of this compound |

| MRM Transition (Analyte) | e.g., m/z 323.2 -> 151.1 |

| MRM Transition (IS) | e.g., m/z 327.2 -> 155.1 |

| Linear Range | 1 - 2000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%RE) | Within ±15% |

This table presents hypothetical yet representative data for a validated LC-MS/MS method.

While LC-MS is the standard, an enzyme-linked immunosorbent assay (ELISA) could be developed as an alternative or complementary high-throughput method. creative-diagnostics.comazurebiosystems.com A competitive ELISA is a common format for small molecules like this compound. nih.gov

The development of a competitive ELISA would involve several key steps. thermofisher.com First, this compound would be conjugated to a carrier protein (e.g., bovine serum albumin, BSA) to make it immunogenic, and this conjugate would be used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The resulting antibodies would be purified and characterized for their specificity and affinity.

For the assay itself, microtiter plates are coated with a this compound-protein conjugate. thermofisher.com Samples containing free this compound are then incubated in the wells along with a fixed amount of a specific anti-podoscyphic acid antibody. The free this compound in the sample competes with the coated this compound for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added. Finally, a substrate is added that produces a colored or chemiluminescent signal. thermofisher.com The signal intensity is inversely proportional to the concentration of this compound in the sample. The assay would be optimized for parameters such as antibody and antigen concentrations, incubation times, and buffer conditions to achieve the desired sensitivity and dynamic range. nih.gov

Metabolomic and Flux Analysis in this compound Research

Understanding the metabolic fate of this compound is crucial for interpreting its efficacy and potential for drug-drug interactions. Metabolomics and metabolic flux analysis provide powerful tools for this purpose.

Stable isotope labeling is a powerful technique to trace the metabolic transformation of a drug within a biological system. nih.govfrontiersin.org To delineate the metabolic pathways of this compound, a version of the molecule could be synthesized with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), at specific positions in its structure. nih.govcreative-proteomics.com

In a typical preclinical in vitro study, ¹³C-labeled this compound would be incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to identify species-specific metabolic routes. nih.govresearchgate.net Samples would be collected over time and analyzed by high-resolution mass spectrometry (HRMS). researchgate.net The presence of the isotopic label allows for the unambiguous identification of drug-related metabolites against the complex background of the biological matrix. doi.org The mass shift corresponding to the number of incorporated isotopes helps in distinguishing metabolites from endogenous compounds. By analyzing the fragmentation patterns of the labeled metabolites, the sites of metabolic modification (e.g., hydroxylation, oxidation) can be elucidated. nih.gov This approach provides a detailed map of the biotransformation pathways. nih.gov

Table 2: Hypothetical Metabolites of this compound Identified by Isotopic Tracing

| Metabolite ID | Proposed Transformation | Mass Shift from Parent (+m/z) |

| M1 | Monohydroxylation | +16 |

| M2 | Dihydroxylation | +32 |

| M3 | Carboxylic Acid Formation (Oxidation) | +14 |

| M4 | Glucuronide Conjugation | +176 |

| M5 | Cleavage of side chain | -112 |

This table illustrates the types of metabolites that could be identified in a stable isotope tracing study.

High-throughput screening (HTS) is essential for the initial discovery of compounds and for screening large libraries for specific biological activities. scienceopen.com this compound was identified as an inhibitor of viral reverse transcriptase (RT), and HTS assays are central to finding such inhibitors. nih.gov

A common HTS approach for RT inhibitors is a cell-free, biochemical assay. nih.gov For instance, a fluorescence resonance energy transfer (FRET)-based assay can be designed. nih.gov In this setup, a DNA template-primer is labeled with a donor fluorophore. The reaction mixture contains the reverse transcriptase enzyme and a dNTP labeled with an acceptor fluorophore. When the enzyme incorporates the labeled dNTP into the primer, the donor and acceptor come into close proximity, resulting in a FRET signal that can be monitored in real-time. nih.gov Compounds from a chemical library, including natural products like this compound, are added to the wells of a microplate, and their ability to inhibit the FRET signal indicates RT inhibition.

Alternatively, cell-based HTS assays can be employed. plos.orgnih.gov These assays can provide information on cell permeability and cytotoxicity concurrently with antiviral activity. creative-diagnostics.comfrontiersin.org For example, a cell line could be engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a viral promoter that is dependent on reverse transcription. plos.orgmedcraveonline.commdpi.com In the presence of an active RT inhibitor like this compound, the reporter gene expression would be suppressed, leading to a measurable decrease in the signal. Such assays are highly amenable to automation and are used to screen thousands of compounds rapidly. scienceopen.complos.org

Advanced Imaging Techniques for this compound Distribution Studies (Preclinical)

Visualizing the distribution of a drug and its metabolites within tissues is crucial for understanding its target engagement and potential off-target effects. qps.com Advanced imaging techniques provide spatial information that is complementary to the quantitative data from LC-MS analysis of tissue homogenates. porsolt.com

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-MSI) is a powerful label-free technique that can map the distribution of this compound and its metabolites directly in tissue sections. nih.govresearchgate.netnih.gov In a preclinical study, thin tissue sections from an animal dosed with this compound are mounted on a conductive slide and coated with a specific matrix that facilitates the ionization of the analyte. radiologykey.comfrontiersin.org A laser is then rastered across the tissue, generating a mass spectrum at each pixel. By plotting the intensity of the ions corresponding to this compound and its identified metabolites, a detailed image of their spatial distribution within the tissue architecture can be constructed. researchgate.net This can reveal accumulation in specific organs or even in distinct regions within an organ.

Another powerful technique is whole-body autoradiography (WBA), which requires a radiolabeled version of this compound (e.g., labeled with ¹⁴C or ³H). nih.govwalterstumpf.com After administration of the radiolabeled compound to an animal, the animal is frozen and sectioned. The thin sections are then exposed to a phosphor imaging plate or photographic emulsion. nih.govnih.gov The resulting image shows the distribution of radioactivity throughout the entire body, providing a comprehensive overview of the drug's disposition. wikipedia.org For higher resolution at the cellular level, microautoradiography (MARG) can be employed to pinpoint the localization of the compound to specific cell types within a tissue. qps.comnih.gov

Preclinical Development and Research Potential of Podoscyphic Acid

Lead Optimization Strategies for Podoscyphic Acid-Based Research Candidates

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising lead compound to enhance its therapeutic properties. uni-muenchen.de The primary goals are to improve efficacy and selectivity, optimize pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion), and minimize toxicity. uni-muenchen.de While comprehensive lead optimization programs for this compound are not extensively documented, initial structure-activity relationship (SAR) studies have provided a foundation for such future work. nih.govuni-muenchen.de

Rational design leverages an understanding of a compound's structure and its interaction with a biological target to create derivatives with improved characteristics. youtube.com For this compound, early research into its activity as a reverse transcriptase inhibitor provided key insights for SAR and the rational design of future derivatives. nih.govuni-muenchen.de

Initial studies compared the biological activity of this compound with two synthetic analogues: its ethyl ester, ethyl (E)-4,5-dioxo-2-hexadecenoate, and a shorter-chain version, (E)-4-oxo-2-tetradecenoic acid. nih.gov The investigation revealed that the presence of the free gamma-oxoacrylic acid functional group was crucial for its biological effects. nih.gov This finding is fundamental for any subsequent rational design, suggesting that modifications to the carboxylic acid moiety, such as esterification, could diminish its activity. nih.gov The key structural element for its inhibitory action appears to be this specific acid unit, guiding medicinal chemists to preserve or mimic this feature while altering other parts of the molecule, such as the long aliphatic chain, to potentially improve properties like solubility or cell permeability. youtube.com

| Compound Name | Structural Modification | Impact on Biological Activity |

|---|---|---|

| This compound | Parent compound with free gamma-oxoacrylic acid unit | Active as a reverse transcriptase inhibitor. nih.gov |

| Ethyl (E)-4,5-dioxo-2-hexadecenoate | Esterification of the carboxylic acid | Reduced biological activity, highlighting the importance of the free acid. nih.gov |

| (E)-4-oxo-2-tetradecenoic acid | Modification of the aliphatic side chain | Altered activity, indicating the role of the overall structure in target binding. nih.gov |

Preformulation is the stage of drug development that characterizes the physical and chemical properties of a molecule to develop a stable, safe, and effective dosage form. nih.gov Specific preformulation data for this compound is not available in published literature, but a standard preformulation program for a candidate like this would investigate several key parameters.

As a carboxylic acid, this compound's properties are expected to be influenced by pH. researchgate.net Key preformulation studies would include:

Solubility Analysis : Determining the solubility profile across a range of physiologically relevant pH values is essential. The intrinsic solubility and pH-dependent solubility would dictate the potential for oral absorption and inform the design of intravenous formulations. nih.gov

Ionization Constant (pKa) : The pKa value is a critical parameter that quantifies the extent of ionization at a particular pH. researchgate.net For this compound, determining its pKa is necessary to predict its behavior in different environments like the stomach and intestine, which directly impacts absorption. nih.gov

Partition Coefficient (LogP) : The octanol-water partition coefficient (LogP) would be measured to assess the lipophilicity of this compound. This value helps predict its ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. chemeo.com

Stability Analysis : A comprehensive stability assessment is required to understand how the compound degrades under various conditions, including different pH levels, temperatures, and light exposure. nih.gov Identifying potential degradation pathways is crucial for defining storage conditions and shelf-life.

| Parameter | Importance for this compound Development |

|---|---|

| Solubility Profile | To understand its dissolution behavior at different physiological pH values for formulation design. nih.gov |

| pKa | To predict its ionization state, which affects solubility and permeability. researchgate.net |

| Partition Coefficient (LogP) | To estimate its ability to cross biological membranes and reach its target. chemeo.com |

| Chemical Stability | To identify degradation products and establish appropriate storage and handling conditions. nih.gov |

| Polymorphism | To characterize different solid-state forms that could impact stability, solubility, and bioavailability. |

Evaluation of this compound in Preclinical Therapeutic Applications

The preclinical evaluation of this compound has explored its potential in several therapeutic areas. Initial screenings have focused on its activity as an anti-infective agent, particularly antiviral, and its effects in oncology models.

Currently, there are no published studies evaluating the anti-inflammatory properties of this compound. The investigation of such activity typically involves a battery of standardized preclinical models. In vitro assays often measure a compound's ability to reduce the production of pro-inflammatory mediators, such as nitric oxide (NO) or cytokines like Interleukin-1β (IL-1β) and TNF-α in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govatlantic-bone-screen.com Common in vivo models include carrageenan-induced paw edema in rodents, which assesses acute inflammation, and models of chronic inflammation like collagen-induced arthritis. mdbneuro.commdpi.comnih.gov Although many natural products, including some phenolic acids, have demonstrated activity in these models, the potential of this compound in the context of inflammation remains an unexplored area of research. nih.gov

The most defined biological activity of this compound is its role as an inhibitor of retroviral reverse transcriptases (RT). nih.govresearchgate.net This establishes its potential as an antiviral agent. nih.gov Research has shown that this compound inhibits the RNA-directed DNA polymerase activity of RT from two retroviruses: Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (MMuLV). nih.govthieme-connect.com It also demonstrated modest inhibition of HIV-1 RT. thieme-connect.com In contrast, its broader antimicrobial activity is reported to be very weak. nih.govresearchgate.net

The inhibitory concentrations (IC50) highlight a degree of selectivity, with the enzyme from MMuLV being more sensitive than that from AMV. thieme-connect.com This specific antiviral mechanism makes this compound a lead compound of interest for the development of novel antiretroviral therapies. nih.govthieme-connect.com

| Viral Enzyme Target | Activity Metric | Result | Reference |

|---|---|---|---|

| Moloney Murine Leukemia Virus (MMuLV) RT | IC50 | 35-70 µM | thieme-connect.com |

| Avian Myeloblastosis Virus (AMV) RT | IC50 | 350 µM | thieme-connect.com |

| Human Immunodeficiency Virus (HIV-1) RT | % Inhibition | 34% at 100 µg/mL | thieme-connect.com |

The preclinical evaluation of this compound in oncology has primarily involved the murine L1210 leukemia cell line. nih.govscience.gov Studies have demonstrated that this compound inhibits protein synthesis in whole L1210 cells as well as in a rabbit reticulocyte lysate system. nih.govresearchgate.net This inhibitory action is specific, as the compound did not affect DNA or RNA synthesis in permeabilized L1210 cells or isolated nuclei. nih.govresearchgate.net

| Preclinical Model | Finding | Reference |

|---|---|---|

| L1210 Murine Leukemia Cells | Inhibits protein synthesis. nih.govresearchgate.net | nih.govresearchgate.net |

| L1210 Murine Leukemia Cells | Does not inhibit DNA or RNA synthesis. nih.govresearchgate.net | nih.govresearchgate.net |

| L1210 Murine Leukemia Cells | Exhibits very weak cytotoxic properties. nih.gov | nih.gov |

| Rabbit Reticulocyte Lysate | Inhibits protein synthesis. nih.govresearchgate.net | nih.govresearchgate.net |

This compound in Preclinical Neurobiological Research Models

This compound, a metabolite derived from a fungal species of the genus Podoscypha, has emerged as a compound of interest in preclinical neurobiological research. science.govinnovasaludmental.com Initially identified for its inhibitory effects on viral enzymes, recent investigations have explored its potential in the context of neurodegenerative disease models. science.govresearchgate.net The primary focus of this research has been on its effects within models relevant to Alzheimer's disease pathology.

A significant finding in preclinical studies is the ability of this compound to reverse deficits in long-term potentiation (LTP) induced by amyloid-beta (Aβ). researchgate.net LTP is a fundamental cellular mechanism for strengthening synaptic connections and is considered a crucial neurophysiological correlate of learning and memory. frontiersin.orgnih.gov In the context of Alzheimer's disease, the accumulation of Aβ oligomers is known to impair LTP, a phenomenon believed to contribute to the cognitive decline observed in the disease. ucl.ac.uknih.gov The demonstration that this compound can counteract this Aβ-induced LTP deficit in a preclinical setting suggests a potential neuroprotective or synaptoprotective mechanism. researchgate.net

Further research into derivatives of this compound has revealed additional, relevant biological activity. Specifically, novel hexahydroimidazo[1,2-a]pyridines synthesized from this compound have been shown to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a key pro-inflammatory cytokine implicated in the neuroinflammatory processes that contribute to the pathogenesis of various neurodegenerative disorders. nih.gov The ability of derivatives to modulate this inflammatory pathway suggests another avenue through which this compound-related compounds might exert neuroprotective effects.

The following table summarizes the key findings from preclinical neurobiological research models involving this compound.

| Research Area | Preclinical Model System | Key Findings | Potential Implication |

| Synaptic Plasticity | Alzheimer's Disease Model (Amyloid-beta induced deficit) | Reversal of amyloid-beta induced long-term potentiation (LTP) deficits. researchgate.net | Potential to counteract synaptic dysfunction underlying cognitive impairment in Alzheimer's disease. |

| Neuroinflammation | Cellular Models (Jurkat T cells, U937 cells) | Derivatives of this compound inhibit inducible TNF-α promoter activity and protein production. nih.gov | Potential anti-inflammatory mechanism relevant to neurodegenerative diseases. |

Research Challenges and Strategic Approaches in Preclinical this compound Development

The translation of a promising natural product like this compound from initial discovery to a viable therapeutic candidate is fraught with significant challenges. These hurdles are common in drug development but are often amplified for compounds derived from natural sources, particularly those intended for central nervous system (CNS) disorders. nih.govtaylorfrancis.com Addressing these challenges requires a multifaceted and strategic approach.

One of the primary obstacles is supply and scalability . This compound is a fungal metabolite isolated from a specific Podoscypha species. science.gov Natural product yields are often low and variable, making it difficult to obtain the quantities required for extensive preclinical and potential clinical studies. beilstein-journals.org While a chemical synthesis has been reported, scaling up a multi-step synthesis to produce the compound in a cost-effective and efficient manner presents a major chemical and engineering challenge. researchgate.netresearchgate.netmdpi.com

Another significant challenge lies in target deconvolution and mechanism of action . While this compound is known to reverse Aβ-induced LTP deficits, its precise molecular target and the downstream pathways it modulates to achieve this effect are not fully understood. researchgate.net The complexity of the CNS and the multifactorial nature of neurodegenerative diseases make identifying the specific interactions of a drug candidate exceptionally difficult. patsnap.comcrai.com

Furthermore, pharmacokinetic properties , particularly the ability to cross the blood-brain barrier (BBB), represent a critical hurdle for any potential CNS therapeutic. patsnap.comsimbecorion.com There is currently a lack of data on the bioavailability and BBB permeability of this compound. A compound may show high efficacy in in vitro models but will fail in in vivo studies if it cannot reach its target in the brain in sufficient concentrations. simbecorion.com

Overcoming these preclinical development challenges requires the integration of modern technologies and strategic planning.

| Research Challenge | Description | Strategic Approach |

| Supply and Scalability | Difficulty in obtaining sufficient quantities of this compound from its natural source or through synthesis for extensive testing. beilstein-journals.org | Synthetic Chemistry & Synthetic Biology: Optimization of total synthesis routes to improve yield and reduce cost. mdpi.com Genetic engineering of the producing fungal strain to enhance metabolite production. frontiersin.orgnih.gov |

| Target Identification & Mechanism of Action | The specific molecular target(s) in the brain responsible for the observed neuroprotective effects are not fully elucidated. nih.govpatsnap.com | Advanced Biological Screening: Utilization of high-throughput screening, chemoproteomics, and other 'omics' technologies to identify binding partners and affected cellular pathways. mdpi.comresearchgate.net |

| Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration | Uncertainty regarding the compound's ability to be absorbed, distributed, metabolized, and critically, to cross the BBB to reach its CNS target. simbecorion.com | Medicinal Chemistry & Drug Delivery: Design and synthesis of analogues or pro-drugs with improved physicochemical properties for better absorption and BBB permeability. ijpsjournal.com Development of novel formulations or delivery systems. |

| Structural Complexity & Optimization | The inherent structural complexity of natural products can make chemical modification for improved efficacy and drug-like properties (e.g., solubility, stability) difficult. ijpsjournal.comfrontiersin.org | Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of derivatives to identify key structural features required for activity and to optimize the molecule for preclinical development, similar to work already initiated. nih.govmdpi.com |

Strategic investment in these areas is essential to navigate the complex path of preclinical development and to determine the true therapeutic potential of this compound for neurobiological disorders.

Future Research Directions and Perspectives on Podoscyphic Acid

Exploration of Undiscovered Biological Activities of Podoscyphic Acid and its Metabolites

While initial studies have identified this compound as an inhibitor of viral reverse transcriptase and having weak antimicrobial and cytotoxic properties, the full spectrum of its biological activities remains largely unexplored. nih.gov Future research should focus on a broader screening of its pharmacological potential. The diverse bioactivities exhibited by other fungal secondary metabolites suggest that this compound and its derivatives could possess a range of useful properties. frontiersin.orgmdpi.comresearchgate.net

Moreover, the biological activities of the metabolites of this compound are currently unknown. Understanding how the compound is metabolized in different biological systems is crucial, as its metabolites could be responsible for some of its therapeutic effects or potential toxicity. The investigation into the metabolite profiles of endophytic fungi has revealed that these microorganisms can produce a variety of bioactive compounds, including phenolic acids and fatty acids. nih.gov A similar approach could be applied to understand the metabolic fate of this compound.

Key research questions to address include:

Does this compound or its metabolites exhibit other antiviral activities beyond reverse transcriptase inhibition?

What are the effects of this compound on other cellular processes and signaling pathways?

Do the metabolites of this compound retain, enhance, or have different biological activities compared to the parent compound?

Integration of Artificial Intelligence and Machine Learning in this compound Research

Deep learning, a subset of AI, has shown promise in predicting the bioactivity of natural compounds by analyzing complex datasets. benthamdirect.com Techniques like quantitative structure-activity relationship (QSAR) modeling can establish correlations between the chemical structure of this compound and its biological activity. jst.go.jp Furthermore, AI can be employed to analyze genomic and metabolomic data from the source organism, potentially identifying the biosynthetic gene clusters responsible for this compound production and predicting its bioactivity. jst.go.jpresearchgate.net